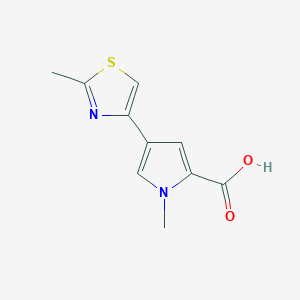

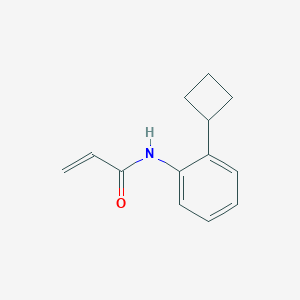

1-methyl-4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “1-methyl-4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylic acid” is a derivative of pyrrole and thiazole . It is a part of a class of compounds that are inhibitors of histone deacetylase (HDAC) and are useful for treating cellular proliferative diseases, including cancer . Further, these compounds are useful for treating neurodegenerative diseases, schizophrenia, and stroke among other diseases .

Molecular Structure Analysis

The molecular formula of “1-methyl-4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylic acid” is C13H15N3O3S . The molecular weight of this compound is 293.3415 .Physical And Chemical Properties Analysis

The molecular formula of “1-methyl-4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylic acid” is C13H15N3O3S . The molecular weight of this compound is 293.3415 .Scientific Research Applications

Synthetic Chemistry and Medicinal Applications

Synthesis and Biological Characterization : Research on N-acyl-thiazolidine-4-carboxylic acid derivatives, structurally similar to the compound , indicates their potential for influencing learning and memory processes through the central cholinergic system (É. S. Krichevskii et al., 2007). These findings suggest possible applications in neuromodulation and the treatment of cognitive disorders.

Novel Synthetic Pathways : The novel synthesis of pyrrolo[2,1-c][1,4]benzodiazocine ring systems, involving 1H-pyrrole-2-carbaldehyde, showcases advanced synthetic methodologies that could be adapted for the synthesis of complex molecules including the compound of interest (Konstantina Koriatopoulou et al., 2008). This could have implications for drug development and the synthesis of bioactive molecules.

Dipolar Cycloaddition for Heterocyclic Synthesis : Intramolecular dipolar cycloaddition techniques have been utilized to synthesize chiral pyrrolo[1,2-c]thiazoles, a process that might be relevant for generating derivatives of the compound under discussion for pharmacological evaluation (T. M. Pinho e Melo et al., 2002).

Aurora Kinase Inhibition for Cancer Therapy : The structural motif found in the compound of interest appears in the context of Aurora kinase inhibitors, suggesting potential applications in cancer treatment. Research on related compounds emphasizes the role of such molecules in targeted therapies (ロバート ヘンリー,ジェームズ, 2006).

Antimicrobial Activity : Compounds with thiazole and pyrrole moieties have been evaluated for antimicrobial activity, indicating the potential of the compound to serve as a scaffold for developing new antimicrobial agents (Yahya Nural et al., 2018).

Mechanism of Action

The compound “1-methyl-4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrole-2-carboxylic acid” is an inhibitor of histone deacetylase (HDAC) and is useful for treating cellular proliferative diseases, including cancer . It is also useful for treating neurodegenerative diseases . Glutamate receptors play a crucial role in the central nervous system and are implicated in different brain disorders . They play a significant role in the pathogenesis of neurodegenerative diseases (NDDs) such as Alzheimer’s disease, Parkinson’s disease, and amyotrophic lateral sclerosis .

properties

IUPAC Name |

1-methyl-4-(2-methyl-1,3-thiazol-4-yl)pyrrole-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S/c1-6-11-8(5-15-6)7-3-9(10(13)14)12(2)4-7/h3-5H,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBMHNTULTGNALX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=CN(C(=C2)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Diethyl 2-{[(2-methoxy-2-oxoethyl)amino]methylene}malonate](/img/structure/B2805799.png)

![8-(2-chloroethyl)-3-(2,6-dichlorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2805803.png)

![2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2805804.png)

![9-(benzo[d][1,3]dioxol-5-yl)-2-(2-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide](/img/structure/B2805806.png)

![(E)-3-{4-[(3-chlorobenzyl)oxy]phenyl}-N-(4-methoxyphenyl)-2-propenamide](/img/structure/B2805807.png)

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2805809.png)

![4-[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B2805813.png)

![5-Cyclopropyl-3-methylpyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2805817.png)

![3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-(diphenylmethyl)urea](/img/structure/B2805819.png)